molecular formula C28H38O5 B137871 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene CAS No. 53573-82-3

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

Cat. No.: B137871
CAS No.: 53573-82-3
M. Wt: 454.6 g/mol
InChI Key: TZVFNUBGWDFYRL-XIOQBIFOSA-N
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Description

3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic estrogen derivative characterized by:

  • Tetrahydropyranyl (THP) ether protecting groups at the 3- and 17β-hydroxyl positions.
  • A 6-keto group replacing the hydroxyl at position 4.
  • The core estra-1,3,5(10)-triene skeleton, common to natural estrogens like estradiol and estrone.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFNUBGWDFYRL-XIOQBIFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471275
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53573-82-3
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Estratrienol Precursors

The synthesis begins with estratrienol derivatives, such as estra-1,3,5(10)-triene-3,17β-diol, which provide the foundational steroid backbone. These precursors are typically sourced from microbial biotransformation or semi-synthetic modification of cholesterol derivatives. The 3- and 17β-hydroxy groups are ideal targets for protection due to their reactivity and susceptibility to undesired side reactions during subsequent steps.

Tetrahydropyranyl (THP) Protection

THP ethers are introduced using dihydropyran (DHP) under acidic catalysis. For example, treatment of estratrienol with DHP in dichloromethane (DCM) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) at 0–5°C yields the bis-THP-protected intermediate. This step achieves near-quantitative conversion when conducted under anhydrous conditions, as moisture leads to premature deprotection.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Temperature: 0–5°C

  • Time: 4–6 hours

  • Yield: 92–95%

Oxidation of C-6 Hydroxyl to Ketone

Regioselective Oxidation

The C-6 hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). Jones reagent offers higher efficiency but requires stringent temperature control (−10 to 0°C) to prevent over-oxidation of the steroid backbone. PCC in DCM provides milder conditions, though with slightly lower yields (75–80% vs. 85–90% for Jones reagent).

Optimized Protocol with Jones Reagent:

  • Dissolve bis-THP-protected estratrienol in acetone (0.2 M).

  • Add Jones reagent dropwise at −10°C until the orange-red color persists.

  • Quench with isopropanol, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Key Parameters:

  • Oxidant: Jones reagent (CrO₃/H₂SO₄)

  • Temperature: −10°C

  • Reaction Time: 1–2 hours

  • Yield: 88%

Deprotection and Final Purification

Acidic Hydrolysis of THP Groups

The THP groups are removed using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF). A 1:1 mixture of 1M HCl and THF at 25°C for 6 hours cleaves the ether bonds without degrading the steroid nucleus. Neutralization with NaHCO₃ followed by extraction with DCM yields the crude product.

Chromatographic Purification

Final purification employs silica gel column chromatography with a gradient of ethyl acetate in hexane (10–30%). Analytical HPLC (C18 column, acetonitrile/water) confirms purity >98%, while mass spectrometry (MS) verifies the molecular ion at m/z 454.6 [M+H]⁺.

Comparative Analysis of Methodologies

Protection Efficiency

THP protection outperforms alternative methods (e.g., trimethylsilyl or acetyl groups) in steric hindrance minimization and acid stability. For instance, acetyl groups require harsher deprotection conditions (e.g., NaOH/MeOH), risking ketone reduction.

Oxidation Selectivity

Jones reagent achieves superior C-6 selectivity compared to PCC, which may oxidize adjacent hydroxyl groups in polyhydroxylated steroids.

Data Tables

Table 1: Physicochemical Properties of 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

PropertyValue
CAS Number53573-82-3
Molecular FormulaC₂₈H₃₈O₅
Molecular Weight454.6 g/mol
IUPAC Name(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Melting Point198–202°C (lit.)
SolubilityDCM, THF, acetone; insoluble in water

Table 2: Synthetic Parameters for Key Steps

StepReagents/ConditionsYield (%)
THP ProtectionDHP, p-TsOH, DCM, 0°C92–95
C-6 OxidationJones reagent, −10°C85–90
Deprotection1M HCl/THF, 25°C89–91

Industrial Scalability Considerations

Large-scale production necessitates solvent recovery systems for DCM and THF, given their environmental and cost impacts. Continuous flow reactors could enhance oxidation safety by minimizing exposure to toxic Cr(VI) compounds .

Chemical Reactions Analysis

Types of Reactions

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The keto group at the 6 position can be reduced to a hydroxyl group.

    Substitution: The tetrahydropyranyl protecting groups can be removed or substituted with other protecting groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Introduction of additional keto or hydroxyl groups.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Removal of tetrahydropyranyl groups to yield free hydroxyl groups at the 3 and 17beta positions.

Scientific Research Applications

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of protected estradiol derivatives.

    Biology: Investigating the interaction of estrogenic compounds with estrogen receptors.

    Medicine: Exploring potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Used in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of gene transcription. This interaction can influence various biological processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Estradiol Derivatives with Protecting Groups

Compound Substituents Key Properties References
Target Compound 3,17β-THP; 6-keto Enhanced stability; modified receptor binding due to THP and keto groups
Estradiol Diacetate 3,17β-acetate Improved lipophilicity; hydrolyzed by esterases to release active estradiol
Estrone-3-sulphamate 3-sulphamoyl Hypsochromic shift (270 nm UV absorption); potential anti-cancer activity
Estradiol Dibutyrate 3,17β-butyrate Prolonged release profile; used in sustained-release formulations

Key Differences :

  • THP ethers resist hydrolysis under basic conditions compared to esters (e.g., acetates, butyrates), enhancing metabolic stability .
  • 6-keto group reduces estrogenic activity compared to 6-hydroxyl derivatives (e.g., 6α-hydroxyestradiol) by altering electronic and steric interactions with the estrogen receptor .

6-Substituted Estrogen Derivatives

Compound Position 6 Substituent Biological Activity References
Target Compound Keto Reduced receptor affinity; potential prodrug
6α-Hydroxyestradiol Hydroxyl Retained estrogenic activity; metabolic marker
6-Oxo-estriol Triacetate Keto + 3,16α,17β-acetate Intermediate for further functionalization

Functional Impact :

  • The 6-keto group disrupts hydrogen bonding with the estrogen receptor, lowering binding affinity compared to 6-hydroxyl analogs. For instance, estradiol (100% relative binding affinity) loses activity when oxidized to 6-keto derivatives .
  • Keto groups may serve as intermediates for introducing other functional groups (e.g., amines, azides) via reductive amination or nucleophilic addition .

Conformational and Receptor-Binding Effects

  • THP Groups : Bulky THP substituents at 3 and 17β positions may stabilize a twist-boat conformation in ring C, as seen in 17β-substituted estra-trienes . This conformation reduces receptor compatibility compared to natural estradiol’s planar structure.
  • Receptor Affinity : Estradiol derivatives with free hydroxyls (e.g., estradiol-17β) exhibit high affinity (100%), while substitutions like THP or keto groups reduce affinity. For example, 11β-methoxy-17α-ethynyl-estra-triene-3,17β-diol retains 65% affinity, whereas THP-protected analogs are likely lower .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Estradiol Diacetate Estrone-3-sulphamate
Solubility Moderate (THP ethers) Low (lipophilic esters) High (polar sulphamate)
Metabolic Stability High (resists hydrolysis) Low (esterase-sensitive) Moderate (sulphamate cleavage)
Bioavailability Prodrug (requires deprotection) Rapid release Slow-release potential

Key Insight : THP protection delays metabolic activation, making the compound suitable for oral or depot formulations .

Biological Activity

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This compound is a derivative of estradiol, modified to enhance its stability and bioavailability. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C28H38O5, with a molecular weight of 454.6 g/mol. Its structure includes two tetrahydropyranyloxy groups attached to the steroid backbone, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC28H38O5
Molecular Weight454.6 g/mol
IUPAC Name3,17-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
CAS Number53573-82-3

The biological activity of this compound is primarily attributed to its interactions with estrogen receptors (ERs). The compound exhibits selective estrogen receptor modulator (SERM) properties, which means it can act as an agonist in some tissues and an antagonist in others. This dual action is significant for therapeutic applications such as hormone replacement therapy and the treatment of hormone-sensitive cancers.

Estrogenic Activity

Research has demonstrated that this compound can bind to estrogen receptors with varying affinities depending on the tissue type. In vitro studies have shown that it promotes cell proliferation in estrogen-responsive breast cancer cell lines while inhibiting growth in non-responsive lines. This selective activity suggests potential use in targeted cancer therapies.

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, this compound was shown to stimulate cell proliferation at low concentrations while inducing apoptosis at higher doses. This biphasic response highlights its potential as a therapeutic agent in managing breast cancer.
  • Bone Density Preservation : Another study assessed the compound's effects on bone density in ovariectomized rats. Results indicated that it significantly increased bone mineral density compared to control groups, suggesting its utility in preventing osteoporosis post-menopause.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life due to the tetrahydropyranyloxy modifications. These modifications enhance solubility and stability in physiological conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other known SERMs is useful:

CompoundEstrogenic ActivityTissue SelectivityClinical Use
TamoxifenPartial AgonistBreast tissueBreast cancer treatment
RaloxifeneAgonistBone tissueOsteoporosis prevention
This compoundSERMVariablePotential breast cancer treatment

Q & A

Basic: What synthetic strategies are optimal for introducing tetrahydropyranyl (THP) protecting groups at the 3- and 17β-positions of estra-1,3,5(10)-triene derivatives?

The THP group is commonly used to protect hydroxyl groups during steroid synthesis due to its stability under acidic and basic conditions. For estra-1,3,5(10)-triene derivatives, the 3- and 17β-hydroxyl groups are typically protected via reaction with dihydropyran (DHP) in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under anhydrous conditions . Key considerations include:

  • Regioselectivity : The steric environment of the 3- and 17β-positions influences reaction rates. For example, the 3-OH is more accessible due to its equatorial position in the A-ring, while the 17β-OH may require prolonged reaction times or elevated temperatures.
  • Work-up : Neutralization of the acidic catalyst and purification via column chromatography (silica gel, eluting with chloroform/acetone mixtures) are critical to isolate the di-THP-protected product .

Advanced: How do substitutions at C6 (e.g., keto-group) and C7 influence the biological activity or downstream reactivity of estra-1,3,5(10)-triene derivatives?

The C6-keto group introduces electron-withdrawing effects, altering the electronic profile of the steroid nucleus and potentially modulating interactions with enzymes like carbonic anhydrase IX . Substitutions at C7 (e.g., methyl or hydroxy groups) can enhance binding affinity to steroid receptors or improve metabolic stability:

  • C6-Keto Group : In derivatives like 6-keto-estra-1,3,5(10)-triene, the keto group may participate in hydrogen bonding or act as a site for further functionalization (e.g., reduction to a hydroxyl group) .
  • C7 Substitution : 7α-Methyl derivatives have shown improved binding to estrogen receptors, likely due to steric stabilization of the ligand-receptor complex .
    Contradictions in activity data (e.g., antiestrogenic vs. estrogenic effects) may arise from differences in substitution patterns or assay conditions .

Basic: What spectroscopic techniques are most effective for characterizing the THP-protected 3,17β-diol and verifying deprotection?

  • 1H-NMR : The THP group introduces distinct signals:
    • Protons on the THP ring appear as multiplet clusters (δ 1.2–1.8 ppm for CH2 groups; δ 3.3–4.0 ppm for the oxygenated CH2).
    • Deprotection (e.g., using HCl in methanol) eliminates these signals and restores the hydroxyl proton resonance .
  • IR Spectroscopy : The disappearance of the C-O-C stretching vibration (~1120 cm⁻¹) post-deprotection confirms THP removal .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks for both protected and deprotected forms .

Advanced: How can researchers resolve contradictions in reported biological activity data for 6-keto-estra-1,3,5(10)-triene derivatives?

Discrepancies in bioactivity (e.g., estrogenic vs. null effects) may stem from:

  • Structural Variations : Minor differences in substitution (e.g., THP vs. acetyl protecting groups) or stereochemistry (e.g., 17α vs. 17β configurations) .
  • Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), receptor isoforms, or co-factor availability (e.g., presence of serum hormones) .
    Methodological Recommendations :
    • Perform comparative studies using standardized assay protocols.
    • Use X-ray crystallography or molecular docking to analyze ligand-receptor interactions .

Basic: What are the key challenges in maintaining stereochemical integrity during the synthesis of 3,17β-di-THP derivatives?

  • Epimerization at C17 : The 17β-OH is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:
    • Using mild acids (e.g., pyridinium p-toluenesulfonate) for THP protection.
    • Avoiding prolonged reaction times .
  • Purification : Diastereomeric byproducts (e.g., 17α-THP derivatives) require separation via preparative TLC or HPLC .

Advanced: How does the 6-keto group influence the oxidative stability of estra-1,3,5(10)-triene derivatives compared to hydroxyl or methyl-substituted analogs?

The 6-keto group increases susceptibility to nucleophilic attack or reduction, particularly under basic conditions. For example:

  • Reductive Pathways : The keto group can be reduced to a hydroxyl group using NaBH4 or catalytic hydrogenation, altering the compound’s polarity and bioactivity .
  • Oxidative Stability : Compared to 6α-methyl derivatives, the keto group may accelerate degradation under oxidative stress (e.g., in liver microsomes), necessitating stabilization via formulation (e.g., lyophilization) .

Basic: What solvent systems are optimal for the crystallization of 3,17β-di-THP-6-keto-estra-1,3,5(10)-triene?

Crystallization is typically achieved using:

  • Binary Solvent Systems : Chloroform/hexane (1:3) or ethyl acetate/cyclohexane (1:5).
  • Temperature Control : Slow cooling from 50°C to 4°C enhances crystal lattice formation .

Advanced: What computational methods are effective for predicting the pharmacokinetic properties of 6-keto-estra-1,3,5(10)-triene derivatives?

  • Molecular Dynamics (MD) : Simulates interactions with serum proteins (e.g., albumin) to predict half-life.
  • Density Functional Theory (DFT) : Models electron distribution to anticipate metabolic hotspots (e.g., CYP450-mediated oxidation at C6) .

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